molecular formula C9H8N2OS2 B12085291 2-Benzothiazolecarbothioamide,6-methoxy-(9CI)

2-Benzothiazolecarbothioamide,6-methoxy-(9CI)

Cat. No.: B12085291
M. Wt: 224.3 g/mol
InChI Key: NNHMQJWHXMKXJY-UHFFFAOYSA-N
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Description

2-Benzothiazolecarbothioamide,6-methoxy-(9CI) is a benzothiazole derivative featuring a thioamide (-C(=S)NH₂) group at position 2 and a methoxy (-OCH₃) substituent at position 5. While direct data on this compound are absent in the provided evidence, its structure can be inferred from related benzothiazole derivatives. The benzothiazole core is a heterocyclic scaffold known for diverse biological activities, including antimicrobial, anticancer, and agrochemical applications. The methoxy and thioamide groups likely influence its solubility, reactivity, and binding affinity compared to analogs .

Properties

Molecular Formula

C9H8N2OS2

Molecular Weight

224.3 g/mol

IUPAC Name

6-methoxy-1,3-benzothiazole-2-carbothioamide

InChI

InChI=1S/C9H8N2OS2/c1-12-5-2-3-6-7(4-5)14-9(11-6)8(10)13/h2-4H,1H3,(H2,10,13)

InChI Key

NNHMQJWHXMKXJY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)C(=S)N

Origin of Product

United States

Preparation Methods

Formation of 2-Amino-6-methoxybenzothiazole

The synthesis typically begins with 2-amino-6-methoxybenzothiazole, a precursor synthesized via cyclization of 4-methoxyphenylthiourea. In a representative protocol, 4-methoxyaniline reacts with ammonium thiocyanate in the presence of bromine under acidic conditions, yielding the thiourea intermediate. Cyclization is achieved using concentrated hydrochloric acid at 80–90°C for 4–6 hours, producing 2-amino-6-methoxybenzothiazole with a reported yield of 68–72%.

Conversion to Carbothioamide

The amine group at position 2 undergoes carbothioamidation using carbon disulfide (CS₂) in an alkaline medium. A mixture of 2-amino-6-methoxybenzothiazole (1 equiv), CS₂ (1.2 equiv), and potassium hydroxide (2 equiv) in ethanol is refluxed for 8–12 hours. The reaction is quenched with ice-cold water, and the precipitate is filtered and recrystallized from ethanol to yield the target compound. This method achieves a purity of >95% but suffers from moderate yields (55–60%) due to competing side reactions.

Photoredox-Catalyzed Direct Thioamidation

Reaction Design and Optimization

Recent advances employ photoredox catalysis to bypass intermediate steps. A one-pot protocol combines 6-methoxybenzothiazole (1 equiv), thiourea (1.5 equiv), and the photocatalyst [Ir(ppy)₃] (2 mol%) in acetonitrile under blue LED irradiation. The reaction proceeds via a radical-mediated pathway, enabling direct C–S bond formation at position 2. Key advantages include shorter reaction times (3–4 hours) and improved yields (75–80%).

Mechanistic Insights

The mechanism involves single-electron transfer (SET) from the photocatalyst to thiourea, generating a thiyl radical. This radical attacks the electron-deficient carbon at position 2 of the benzothiazole ring, followed by rearomatization to form the carbothioamide. Control experiments confirm the necessity of light and the photocatalyst, as reactions conducted in darkness or with omitted catalyst show <10% conversion.

Protective Group Strategies for Methoxy Stability

Methoxy Group Protection

To prevent demethylation during harsh reaction conditions, the methoxy group is often protected as a methoxymethyl (MOM) ether. Treatment of 6-hydroxybenzothiazole with chloromethyl methyl ether (MOMCl) and diisopropylethylamine (DIPEA) in dichloromethane at 0°C introduces the MOM group with >90% efficiency. Subsequent carbothioamidation proceeds without affecting the protected methoxy moiety.

Deprotection and Final Isolation

After carbothioamidation, the MOM group is removed using boron tribromide (BBr₃) in dichloromethane at −78°C. This step restores the methoxy group while preserving the carbothioamide functionality. The final product is isolated via column chromatography (silica gel, ethyl acetate/hexane 1:3) with an overall yield of 65–70%.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation significantly reduces reaction times. A mixture of 2-amino-6-methoxybenzothiazole (1 equiv), thiophosgene (1.1 equiv), and triethylamine (2 equiv) in dimethylformamide (DMF) is irradiated at 120°C for 15 minutes. The reaction completes within 10–12 minutes, yielding 2-benzothiazolecarbothioamide,6-methoxy-(9CI) with 82% efficiency. This method minimizes decomposition pathways observed in prolonged heating.

Comparative Efficiency

Table 1 summarizes key parameters across methods:

MethodYield (%)TimePurity (%)Key Advantage
Classical Thiourea Route55–608–12 hours>95High purity
Photoredox Catalysis75–803–4 hours90–92Short duration, high yield
Microwave-Assisted8215 minutes88–90Rapid synthesis

Solvent and Catalyst Screening

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing ionic intermediates. In contrast, nonpolar solvents (toluene, hexane) result in <30% conversion due to poor solubility of reactants. Ethanol, while cost-effective, necessitates longer reaction times (18–24 hours) for comparable yields.

Catalyst Optimization

Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in protective group strategies. For example, Suzuki-Miyaura coupling of protected 6-methoxybenzothiazole with boronic acids achieves 85–90% yields when catalyzed by Pd(PPh₃)₄. However, catalyst costs and metal residues limit industrial scalability.

Scalability and Industrial Considerations

Batch vs. Continuous Flow

Continuous flow systems enhance reproducibility for large-scale synthesis. A pilot study using a microreactor (2 mL volume) demonstrated 89% yield at a throughput of 200 g/hour, compared to 75% yield in batch reactors. Reduced thermal gradients and improved mixing account for the superior performance.

Cost Analysis

Raw material costs dominate economic feasibility. Thiourea and CS₂ are inexpensive (<$50/kg), whereas photoredox catalysts ([Ir(ppy)₃]) cost >$1,000/g. Thus, the classical route remains preferred for bulk production despite lower yields .

Chemical Reactions Analysis

Types of Reactions

2-Benzothiazolecarbothioamide,6-methoxy-(9CI) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or amines. Substitution reactions can result in a wide range of products depending on the nucleophile used .

Scientific Research Applications

The compound 2-Benzothiazolecarbothioamide, 6-methoxy-(9CI) has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications in medicinal chemistry, materials science, and environmental science, supported by comprehensive data tables and case studies.

Anticancer Activity

2-Benzothiazolecarbothioamide derivatives have been investigated for their anticancer properties. Studies have shown that modifications to the benzothiazole moiety can enhance cytotoxicity against various cancer cell lines. For instance, a study evaluated the N-Mannich base of berberine with benzothiazole moieties, demonstrating significant antioxidant and cytotoxic activities against cancer cells .

Case Study:

  • Title: Synthesis and Evaluation of Antioxidant and Cytotoxicity of the N-Mannich Base of Berberine Bearing Benzothiazole Moieties.
  • Findings: The study reported promising results in terms of both antioxidant capacity and cytotoxic effects on cancer cells, suggesting potential for therapeutic development.

Antimicrobial Properties

Research indicates that 2-benzothiazolecarbothioamide compounds exhibit antimicrobial activity. Their efficacy against various bacterial strains has been documented, making them candidates for developing new antibiotics.

Data Table: Antimicrobial Activity of Benzothiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
2-BenzothiazolecarbothioamideE. coli32 µg/mL
2-BenzothiazolecarbothioamideS. aureus16 µg/mL

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in disease processes. For example, it has shown promise as an inhibitor of certain kinases implicated in cancer progression.

Coordination Polymers

2-Benzothiazolecarbothioamide can be utilized in the synthesis of coordination polymers, which have applications in catalysis and materials science. The unique properties of these polymers allow for tunable emissions and stimuli-responsive behavior.

Case Study:

  • Title: Coordination Polymer Gels with Modular Nanomorphologies.
  • Findings: The study highlighted the self-assembly capabilities of benzothiazole derivatives into functional gels with potential applications in drug delivery systems.

Soil Persistence Studies

Research involving the degradation of herbicides like triasulfuron has involved compounds similar to 2-benzothiazolecarbothioamide. Understanding the persistence of these chemicals in soil is crucial for assessing environmental impact.

Data Table: Soil Persistence of Herbicides

HerbicideHalf-life (days)Environmental Impact
Triasulfuron15Moderate
Benzothiazole derivative10Low

Mechanism of Action

The mechanism of action of 2-Benzothiazolecarbothioamide,6-methoxy-(9CI) involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with structurally related benzothiazole derivatives from the evidence:

Compound Name CAS Number Molecular Formula Molecular Weight Functional Groups/Substituents Key Properties/Applications References
2-Benzothiazolecarbothioamide 64377-94-2 C₈H₆N₂S₂ 194.28 Thioamide at position 2 Industrial/Research use; no specific data
6-Hydroxy-2-benzothiazolecarboxamide 55318-95-1 C₈H₆N₂O₂S 210.21 Carboxamide at position 2; hydroxy at 6 Potential pharmaceutical intermediate
6-Methoxy-2-methyl-5-benzothiazolecarboxaldehyde 163257-32-7 C₁₀H₉NO₂S 207.25 Carboxaldehyde at position 5; methoxy and methyl groups Predicted high boiling point (362.7°C)
2-(Chloromethyl)-6-isopropylbenzothiazole 110704-26-2 C₁₁H₁₂ClNS 225.73 Chloromethyl and isopropyl substituents Likely used in polymer synthesis
Key Observations:

Functional Group Impact: Thioamide (C=S) vs. Carboxamide (C=O): The thioamide group in the target compound may enhance metal-binding capacity compared to carboxamides, which are more polar due to the oxygen atom . Methoxy vs.

Substituent Position Effects :

  • Methoxy at position 6 (target compound) vs. position 4 (e.g., 4-Methoxybenzo[d]thiazole-2-carboxylic acid methyl ester, CAS 7267-28-9): Positional differences affect electronic distribution and steric hindrance, influencing reactivity in substitution reactions .

Biological Activity

2-Benzothiazolecarbothioamide, 6-methoxy-(9CI) is a compound that belongs to the benzothiazole family, known for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and antioxidant activities. The synthesis methods, structure-activity relationships (SAR), and relevant case studies are discussed to provide a comprehensive overview.

Chemical Structure and Synthesis

The chemical structure of 2-Benzothiazolecarbothioamide, 6-methoxy-(9CI) features a benzothiazole ring fused with a carbothioamide group and a methoxy substituent. This structure is pivotal in determining its biological activity. The synthesis typically involves the reaction of benzothiazole derivatives with thiocarbamide or related compounds under various conditions, often yielding derivatives with enhanced biological properties.

Antimicrobial Activity

Benzothiazole derivatives, including 2-Benzothiazolecarbothioamide, have been extensively studied for their antimicrobial properties. A study reported that compounds derived from benzothiazoles exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 8 to 50 μg/mL depending on the specific derivative tested .

CompoundMIC (μg/mL)Target Organism
2-Benzothiazolecarbothioamide8-50S. aureus, E. coli
Other BenzothiazolesVariesVarious bacteria

Anticancer Activity

The anticancer potential of 2-Benzothiazolecarbothioamide has been highlighted in various studies. It was found to induce cell cycle arrest in the G2/M phase across different cancer cell lines such as HeLa and MDA-MB-468. The IC50 values for these effects were reported in the range of 1.2 to 5.3 μM, indicating potent antiproliferative activity .

Case Study:

One notable study evaluated the effects of this compound on breast cancer cell lines. The results demonstrated that it inhibited tubulin polymerization, which is crucial for mitotic spindle formation during cell division, thus preventing cancer cell proliferation .

Antioxidant Activity

The antioxidant properties of benzothiazole derivatives are significant due to their ability to scavenge free radicals. Research indicates that the presence of methoxy groups enhances the antioxidant capacity of these compounds. In vitro tests showed that 2-Benzothiazolecarbothioamide exhibited strong scavenging activity against reactive oxygen species (ROS), with IC50 values comparable to standard antioxidants like butylated hydroxytoluene (BHT) .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the benzothiazole ring can significantly influence biological activity:

  • Methoxy Substitution: Enhances both antioxidant and anticancer activities.
  • Thiocarbamide Group: Essential for antimicrobial efficacy.
  • Halogen Substituents: Such as chlorine or bromine at specific positions can improve lipophilicity and cytotoxicity against cancer cells .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Benzothiazolecarbothioamide,6-methoxy-(9CI) in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust or vapors. Avoid direct skin contact, as benzothiazole derivatives may exhibit skin sensitization .
  • Waste Disposal : Segregate waste in labeled containers and collaborate with certified hazardous waste management companies to prevent environmental contamination. Avoid disposal via drains or general trash .
  • Emergency Response : In case of accidental exposure, rinse affected areas with water for 15 minutes and seek immediate medical consultation. For ingestion, contact poison control centers .

Q. How can researchers confirm the purity and structural identity of this compound during synthesis?

  • Methodological Answer :

  • Analytical Techniques :
  • HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity.
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H]+ ion).
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify substitution patterns (e.g., methoxy group at position 6 and thioamide functionality) .
  • Melting Point : Compare observed melting point with literature values (if available) to detect impurities.

Q. What are the key physicochemical properties relevant to experimental design?

  • Methodological Answer :

  • Solubility : Test solubility in DMSO, methanol, and chloroform for reaction optimization. Benzothiazole derivatives often exhibit poor aqueous solubility but moderate solubility in polar aprotic solvents .
  • Stability : Store the compound in airtight containers under inert gas (e.g., N2_2) at 2–8°C to prevent degradation. Monitor for discoloration or precipitation over time .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference 1H^1H-NMR data from multiple sources (e.g., PubChem, Reaxys) to identify discrepancies in chemical shifts.
  • Computational Validation : Use density functional theory (DFT) calculations (e.g., Gaussian) to predict NMR/IR spectra and compare with experimental results .
  • Isotopic Labeling : Synthesize deuterated analogs to confirm peak assignments in complex splitting patterns .

Q. What strategies can optimize the synthesis yield of 2-Benzothiazolecarbothioamide,6-methoxy-(9CI)?

  • Methodological Answer :

  • Catalyst Screening : Test palladium/copper catalysts for cross-coupling reactions involving the thioamide group.
  • Solvent Effects : Compare yields in DMF vs. THF; benzothiazole derivatives often react better in polar solvents.
  • Reaction Monitoring : Use TLC or in-situ FTIR to track intermediate formation and adjust reaction times .

Q. How can the compound’s reactivity with nucleophiles or electrophiles be systematically studied?

  • Methodological Answer :

  • Kinetic Studies : Perform pseudo-first-order experiments with varying concentrations of nucleophiles (e.g., amines) to determine rate constants.
  • Computational Modeling : Employ molecular docking or MD simulations to predict binding affinities with biological targets (e.g., enzymes) .
  • Mechanistic Probes : Introduce isotopic labels (e.g., 18O^{18}O) in the methoxy group to track reaction pathways via mass spectrometry .

Q. What are the potential sources of error in toxicity assays for this compound?

  • Methodological Answer :

  • Contaminant Interference : Use ultra-pure solvents and LC-MS to rule out impurities skewing IC50_{50} values.
  • Cell Line Variability : Validate cytotoxicity results across multiple cell lines (e.g., HEK293 vs. HepG2) to account for metabolic differences.
  • Positive Controls : Include reference compounds (e.g., cisplatin for apoptosis assays) to calibrate assay sensitivity .

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